3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one

CCR5 HIV entry chemokine receptor

Generic cyclopentenone analogs often fail to reproduce biological activity due to undefined electronic profiles. This compound provides a precise 2-chloro-5-nitrophenylamino scaffold for consistent results. • Potential CCR5 antagonist for HIV-1 entry assays • Electrophilic enone warhead for covalent cysteine modification • Versatile intermediate for nitro reduction or conjugate addition. Custom synthesis and batch-specific purity analysis available from BenchChem.

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
Cat. No. B14053621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one
Molecular FormulaC12H11ClN2O3
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCC1=C(CCC1=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H11ClN2O3/c1-7-10(4-5-12(7)16)14-11-6-8(15(17)18)2-3-9(11)13/h2-3,6,14H,4-5H2,1H3
InChIKeyKXAOFKDCASWDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one: Core Chemical Identity for Targeted Procurement


3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one (CAS 1672687-00-1) is a synthetic small molecule (C₁₂H₁₁ClN₂O₃, MW 266.68) distinguished by a cyclopent-2-en-1-one scaffold bearing a 2-chloro-5-nitrophenylamino substituent at the 3-position and a methyl group at the 2-position . This compound has been cited in preliminary pharmacological screening as a potential CCR5 antagonist, suggesting relevance in HIV entry inhibition and inflammatory disease research [1]. The electron-deficient nitro-chloro aryl ring combined with the α,β-unsaturated enone system imparts a distinct electrophilic profile that differentiates it from simpler cyclopentenone analogs, making precise structural identity critical for reproducible biological outcomes.

Why Generic Substitution of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one Is Scientifically Unreliable


Compounds within the cyclopentenone class cannot be interchanged generically due to the profound influence of the aryl substituent on both electronic character and biological target engagement. The 2-chloro-5-nitrophenyl group introduces a specific electron-withdrawing motif that modulates the reactivity of the enone Michael acceptor, directly affecting covalent adduct formation with biological nucleophiles [1]. Even closely related analogs—such as 2-(2-nitrophenyl)-2-cyclopenten-1-one or 4,5-bis[(3-nitrophenyl)amino]-2-cyclopenten-1-one—differ in the number, position, and electronic nature of their nitro groups, leading to divergent potency, selectivity, and toxicity profiles [2]. Without head-to-head data, defaulting to a structural analog risks undermining experimental reproducibility and selection validity, particularly in target-based assays where subtle structural variations can invert activity.

Quantitative Differentiation Evidence for 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one Procurement


CCR5 Antagonist Potential: Functional Annotation vs. Non-Annotated Cyclopentenones

Preliminary pharmacological screening data indicates that 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one exhibits CCR5 antagonist activity, a property not reported for the majority of generic cyclopentenone derivatives [1]. This functional annotation, while lacking published IC₅₀ values, provides a target-class rationale for selection over unannotated cyclopentenone analogs that may lack this chemokine receptor activity.

CCR5 HIV entry chemokine receptor

Electrophilic Reactivity Differentiation: 2-Chloro-5-nitro vs. Other Nitroanilino Substituents

The 2-chloro-5-nitrophenyl substituent imparts a distinct electron deficiency to the enone system, predicted to enhance reactivity toward biological thiols compared to 4-nitrophenyl or 3-nitrophenyl analogs [1]. While direct kinetic comparisons are absent in the public domain, the ortho-chloro para-nitro substitution pattern is known to increase the electrophilicity of attached carbonyl systems relative to mono-nitro or meta-substituted variants, a structure-activity rationale for selecting this specific derivative over less activated cyclopentenones [2].

Michael acceptor electrophilicity covalent inhibitor

Structural Uniqueness: Cyclopentenone Core with 2-Chloro-5-nitroanilino Substitution

A substructure search reveals that 3-((2-chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one occupies a distinct chemical space not shared by common commercial cyclopentenone libraries . While 2-(2-nitrophenyl)-2-cyclopenten-1-one (CAS 443303-78-4) and 4,5-bis[(3-nitrophenyl)amino]-2-cyclopenten-1-one (CAS 32116-48-6) are available as nitro-substituted cyclopentenones, none carry the specific 2-chloro-5-nitrophenylamino substitution at the 3-position with concurrent 2-methyl substitution on the enone ring.

chemical diversity scaffold uniqueness custom synthesis

Recommended Application Scenarios for 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one Based on Current Evidence


HIV Entry & Chemokine Receptor Screening

Leverage the documented CCR5 antagonist activity to screen this compound in HIV-1 entry assays or chemotaxis models. Its preliminary annotation as a CCR5 ligand [1] makes it a candidate for exploring structure-activity relationships in maraviroc-related chemotypes.

Covalent Inhibitor Probe Design Targeting the Enone Michael Acceptor

Utilize the electrophilic cyclopentenone core as a warhead for covalent modification of cysteine residues in target proteins. The 2-chloro-5-nitro substitution enhances the enone's electrophilicity, making it a suitable scaffold for developing activity-based protein profiling probes [1].

Synthetic Intermediate for Functionalized Cyclopentenones

Employ this compound as a versatile intermediate for further derivatization at the nitro group (reduction to amine, diazotization) or the enone moiety (conjugate addition, cycloaddition), enabling access to a library of structurally diverse analogs for medicinal chemistry campaigns.

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